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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 7-methoxy-1H-indazole. Due to the limited availability of direct experimental

spectra in public databases, this document presents a combination of reported experimental

data and predicted spectroscopic values derived from spectral data of structurally related

compounds and established principles of spectroscopic theory. This guide is intended to serve

as a valuable resource for the identification, characterization, and quality control of 7-methoxy-
1H-indazole in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 7-methoxy-
1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data for 7-methoxy-1H-indazole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

13.27 br s - N-H

8.01 d 1.5 H-3

7.30 d 8.0 H-4

7.02 dd 8.0, 7.5 H-5

6.82 d 7.5 H-6

3.94 s - OCH3

Solvent: DMSO-d6

Table 2: Predicted 13C NMR Data for 7-methoxy-1H-indazole

Chemical Shift (δ) ppm Assignment

~150 C-7

~141 C-7a

~134 C-3

~128 C-5

~121 C-3a

~115 C-4

~105 C-6

~55 OCH3

Solvent: DMSO-d6. Predicted values are based

on the analysis of 7-substituted indazole

derivatives and general substituent effects.

Infrared (IR) Spectroscopy
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Table 3: Predicted Infrared (IR) Absorption Data for 7-methoxy-1H-indazole

Wavenumber (cm-1) Intensity Assignment

~3300-3000 Broad N-H stretching

~3100-3000 Medium Aromatic C-H stretching

~2950-2850 Medium Aliphatic C-H stretching (CH3)

~1620 Medium C=C aromatic ring stretching

~1580 Medium C=C aromatic ring stretching

~1480 Strong C-O-C asymmetric stretching

~1250 Strong C-O-C symmetric stretching

~1100 Medium C-N stretching

~800-700 Strong
Aromatic C-H out-of-plane

bending

Predicted values are based on

the typical absorption

frequencies of functional

groups present in the

molecule.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data for 7-methoxy-1H-indazole
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m/z Predicted Identity

148 [M]+• (Molecular Ion)

133 [M - CH3]+

105 [M - CH3 - CO]+ or [M - HNCO]+

78 [C6H4N]+

Prediction is based on common fragmentation

patterns of methoxy-substituted N-heterocyclic

compounds under electron ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 7-methoxy-1H-indazole (approximately 5-10 mg) is dissolved in approximately

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR

tube. 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. 1H NMR

chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. 13C NMR

chemical shifts are referenced to the solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid 7-
methoxy-1H-indazole is placed directly onto the ATR crystal, and the spectrum is recorded

over a range of 4000-400 cm-1. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry (MS)
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Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV.

The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 7-methoxy-1H-indazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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